2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID
Description
2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, imines, and indoles. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[3-[[(E)-2-benzamido-3-(3,4-dimethoxyphenyl)prop-2-enoyl]diazenyl]-2-hydroxyindol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O7/c1-38-22-13-12-17(15-23(22)39-2)14-20(29-26(35)18-8-4-3-5-9-18)27(36)31-30-25-19-10-6-7-11-21(19)32(28(25)37)16-24(33)34/h3-15,37H,16H2,1-2H3,(H,29,35)(H,33,34)/b20-14+,31-30? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGVXLAVKSINQF-CSAACIHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)O)O)NC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)O)O)/NC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the indole core with a dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Amide Linkages: The amide linkages are formed through the reaction of the intermediate compound with appropriate amine derivatives under dehydrating conditions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the imine and amide linkages using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole and phenyl groups.
Reduction Products: Reduced forms of the imine and amide linkages.
Substitution Products: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: It can be used in the production of pharmaceuticals due to its potential biological activity.
Mechanism of Action
The mechanism of action of 2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target and the specific functional groups involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]PROPIONIC ACID
- **2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]BUTYRIC ACID
Uniqueness
The uniqueness of 2-[(3E)-3-{[(2E)-3-(3,4-DIMETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID lies in its specific combination of functional groups and its structural configuration. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
